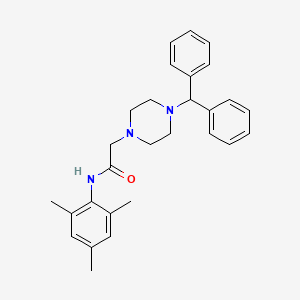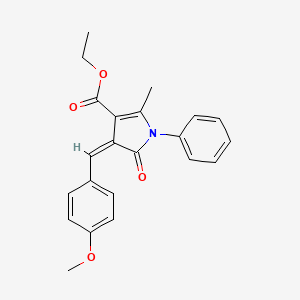
N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is a synthetic organic compound characterized by the presence of a dinitrophenyl group and a highly fluorinated octanamide chain. This compound is notable for its unique chemical structure, which combines the electron-withdrawing effects of both the nitro groups and the fluorinated chain, making it highly stable and resistant to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide typically involves the following steps:
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Formation of Amide Bond: The nitrated phenyl compound is then reacted with 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under strong oxidative conditions, although the fluorinated chain provides significant resistance to oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of nitro groups.
Substituted Phenyl Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein modification and labeling due to its reactive nitro groups.
Medicine: Investigated for its potential use in drug delivery systems owing to its stability and resistance to metabolic degradation.
Industry: Utilized in the development of advanced materials, including coatings and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide exerts its effects is primarily through its interaction with nucleophiles. The electron-deficient nature of the nitro-substituted phenyl ring makes it highly reactive towards nucleophilic attack, leading to the formation of various substituted products. The fluorinated chain provides additional stability and resistance to enzymatic degradation, making it a valuable compound in various applications.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Contains multiple dinitrophenyl groups and a triazine core.
Uniqueness
N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is unique due to its combination of a highly fluorinated chain and dinitrophenyl group, providing exceptional stability, resistance to degradation, and reactivity towards nucleophiles. This makes it particularly valuable in applications requiring durable and reactive compounds.
Properties
Molecular Formula |
C14H4F15N3O5 |
|---|---|
Molecular Weight |
579.17 g/mol |
IUPAC Name |
N-(3,5-dinitrophenyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide |
InChI |
InChI=1S/C14H4F15N3O5/c15-8(16,7(33)30-4-1-5(31(34)35)3-6(2-4)32(36)37)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29/h1-3H,(H,30,33) |
InChI Key |
KJQBBWRQUWGKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(6-amino-9H-purin-8-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B14950470.png)

![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate](/img/structure/B14950479.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B14950493.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B14950499.png)

![N-benzyl-N,N-dimethyl-2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethanaminium](/img/structure/B14950516.png)
![4-tert-butyl-N-{[4-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14950523.png)

![(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B14950535.png)
![2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid](/img/structure/B14950536.png)
![5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B14950541.png)
![5-(4-methylphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14950550.png)
